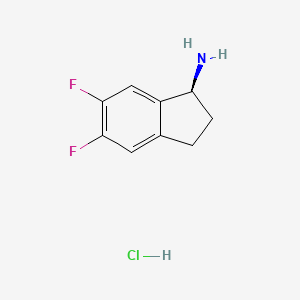

(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

Description

(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 916214-29-4) is a chiral amine derivative with a bicyclic indene scaffold substituted with fluorine atoms at the 5- and 6-positions. Its molecular formula is C₉H₁₀ClF₂N (molecular weight: 205.63 g/mol), and it features a stereogenic center at the 1-position, conferring distinct enantiomeric properties compared to its (R)-counterpart. This compound is primarily utilized in pharmaceutical research, particularly in the development of receptor-targeted therapies, owing to fluorine’s ability to enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

(1S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVJAIVQJZWBAB-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@H]1N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride generally follows a multi-step process:

- Starting Material: A suitably substituted 5,6-difluoro-1-indanone or related ketone.

- Key Intermediate: The corresponding oxime derivative (5,6-difluoro-1-indanone oxime).

- Reduction Step: Conversion of the oxime to the amine using reductive methods.

- Resolution: Enantiomeric resolution to obtain the (S)-enantiomer.

- Salt Formation: Conversion of the free amine to the hydrochloride salt for stability and handling.

Preparation of the Oxime Intermediate

The initial step involves the synthesis of 5,6-difluoro-1-indanone, followed by oximation:

- Oximation Reaction: Treatment of the 5,6-difluoro-1-indanone with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding oxime.

- This step is crucial as it sets the stage for the selective reduction to the amine.

Reductive Conversion of Oxime to Amine

Several reductive methods have been reported for the conversion of 2,3-dihydro-1H-1-indanone oximes to the corresponding amines, which can be adapted for the difluoro-substituted analog:

| Method | Reducing Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel under H2 pressure | ~50 psi, 25 hours | High yield, well-established | Requires pressurized hydrogenation equipment, safety concerns |

| Alumino-Nickel Reduction in Alkaline Medium | Alumino-nickel alloy in aqueous alkali | Ambient pressure, moderate temperature | Avoids pressurized hydrogen, cost-effective, suitable for scale-up | Requires alkaline conditions, control of reaction parameters |

| TiCl4/NaBH4 Reduction | TiCl4 with sodium borohydride | Anhydrous conditions | Mild conditions | Requires water-free environment, complex handling |

The alumino-nickel reduction under alkaline conditions is particularly notable for industrial applications due to its simplicity, cost-effectiveness, and avoidance of pressurized hydrogen gas. This method has been successfully applied to prepare 2,3-dihydro-1H-inden-1-amine intermediates and can be adapted for the difluoro-substituted compound.

Enantiomeric Resolution to Obtain (S)-Isomer

The racemic amine obtained after reduction typically requires resolution to isolate the (S)-enantiomer:

- Chiral Resolution Agents: Use of chiral acids such as L-tartaric acid or derivatives to form diastereomeric salts.

- Fractional Crystallization: Separation of diastereomers by selective crystallization.

- Chiral Chromatography: Alternative for small-scale or research purposes.

The resolution step is critical to ensure the desired stereochemistry for biological activity.

Formation of Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid:

- Procedure: Dissolution of the free amine in an appropriate solvent (e.g., ethanol or ethereal solution) followed by addition of HCl gas or aqueous HCl.

- Purpose: Improves compound stability, crystallinity, and handling properties.

- Storage: The hydrochloride salt is typically stored at 2-8°C, protected from light to maintain integrity.

Practical Considerations and Data

Based on supplier data and research findings:

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 5,6-difluoro-1-indanone | Fluorination of indanone precursors or direct synthesis | Starting material preparation |

| 2 | Formation of oxime | Hydroxylamine hydrochloride, base | Precursor for reductive amination |

| 3 | Reduction of oxime to amine | Alumino-nickel in alkaline solution or catalytic hydrogenation | Avoids high-pressure hydrogenation in alumino-nickel method |

| 4 | Enantiomeric resolution | Chiral acid salts (e.g., L-tartaric acid) | Isolate (S)-enantiomer |

| 5 | Salt formation | HCl treatment | Produces hydrochloride salt for stability |

Research Findings and Industrial Relevance

- The alumino-nickel reduction method under alkaline conditions represents an industrially feasible, cost-effective, and safer alternative to traditional hydrogenation for the preparation of 2,3-dihydro-1H-inden-1-amine derivatives.

- The fluorinated analog (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride benefits from similar synthetic approaches with adaptation for fluorine chemistry.

- Proper solvent selection and storage conditions are essential to maintain compound stability and purity.

- The resolution step remains a key challenge but is manageable with established chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: It can be further reduced to more saturated amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: NaOMe in methanol.

Major Products

Oxidation: Formation of difluoroindanone or difluoroindanal.

Reduction: Formation of fully saturated amines.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Pharmaceutical Research

(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily utilized in pharmaceutical research due to its potential as a drug candidate. Its structure allows for modifications that may enhance therapeutic efficacy against various conditions.

Case Study: Neuropharmacology

Research has indicated that compounds similar to (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride exhibit activity at neurotransmitter receptors. Studies have shown that analogs can modulate dopaminergic and serotonergic systems, suggesting a potential application in treating neurological disorders such as schizophrenia and depression .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its difluorinated structure can influence the biological activity of derivatives.

Case Study: Synthesis of Fluorinated Compounds

Research has focused on synthesizing fluorinated derivatives of (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride to explore their biological activities. These derivatives have been evaluated for their effects on enzyme inhibition and receptor binding affinity .

Material Science

The unique properties of (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride make it suitable for applications in material science, particularly in developing new polymers and coatings.

Case Study: Polymer Development

Studies have investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results demonstrated improved performance characteristics compared to traditional polymers .

Mechanism of Action

The mechanism by which (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

The (R)-enantiomer (CAS: 1637453-74-7) shares identical molecular formula and weight with the (S)-form but differs in stereochemistry. Key distinctions include:

- Synthesis : Both enantiomers are synthesized via asymmetric catalysis or chiral resolution, but the (R)-form is reported to have a higher commercial availability .

- Physicochemical Properties: Hydrogen Bonding: Both enantiomers have 2 hydrogen bond donors and 3 acceptors, but their stereochemistry may influence solubility and crystal packing . Polar Surface Area: Identical topological polar surface area (26 Ų), suggesting similar permeability profiles .

Positional Isomers: 6,7-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

This isomer (CAS: 1909328-05-7) shifts fluorine substituents to the 6- and 7-positions. Differences include:

- Applications : While the 5,6-difluoro variant is studied for central nervous system (CNS) targets, the 6,7-isomer is explored in cardiovascular research .

Substituent Variation: 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

CAS: 312753-53-0 (molecular formula: C₁₃H₂₀ClN ; molecular weight: 237.76 g/mol):

- Synthesis : Synthesized via Friedel-Crafts alkylation and hydrogenation, achieving >99% purity with cost-effective regioselective methods .

- Physicochemical Properties :

Mono-Fluorinated Analog: 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

CAS: N/A (molecular formula: C₉H₁₁ClFN ; molecular weight: 187.64 g/mol):

- Structural Simplicity : Single fluorine atom reduces steric and electronic effects, simplifying synthetic routes but limiting metabolic stability .

- Research Use : Primarily a building block for probing fluorine’s role in bioactivity .

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how does fluorine substitution influence regioselectivity?

- Methodology :

-

Friedel-Crafts Acylation : Fluorinated precursors (e.g., 5,6-Difluoro-2,3-dihydro-1H-inden-1-one) are synthesized via regioselective Friedel-Crafts reactions. Acetyl chloride can act as both reagent and solvent, avoiding halogenated solvents .

-

Reductive Amination : The ketone intermediate is converted to the amine via catalytic hydrogenation or reductive amination. Fluorine's electron-withdrawing nature may necessitate optimized reaction conditions (e.g., elevated H₂ pressure) to ensure high yield .

- Regioselectivity Considerations : Fluorine substituents at positions 5 and 6 direct electrophilic substitution due to their meta-directing effects. Computational modeling (e.g., DFT) can predict electronic effects to guide synthetic design .

Table 1: Representative Synthetic Approaches

Method Key Steps Yield Key Evidence Friedel-Crafts + Hydrogenation Acylation, deprotection, hydrogenation ~40-50% Reductive Amination Ketone to amine via Pd/C, H₂ ~30-40%

Q. Which analytical techniques are critical for confirming enantiomeric purity and structural integrity?

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Retention times and peak areas quantify purity .

- X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration and hydrogen bonding patterns .

- NMR Spectroscopy : NMR distinguishes fluorine environments, while NMR identifies diastereotopic protons in the indene ring .

Table 2: Analytical Parameters

| Technique | Key Parameters | Evidence |

|---|---|---|

| Chiral HPLC | Column: Chiralpak IA; Mobile phase: Hexane/IPA (90:10) | |

| X-ray Crystallography | SHELXL refinement; R-factor < 0.05 | |

| NMR | δ = -110 to -120 ppm (CF₂ groups) |

Q. What safety protocols are essential for handling this compound in catalytic hydrogenation?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of HCl fumes during reactions .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Questions

Q. How do steric and electronic effects of 5,6-difluoro substituents influence nucleophilic reactivity?

- Computational Insights : Density Functional Theory (DFT) calculations predict reduced electron density at the indene ring, lowering susceptibility to electrophilic attack. Steric hindrance from fluorine atoms may slow nucleophilic substitution at adjacent positions .

- Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in SNAr reactions. Fluorine's electronegativity increases activation energy, requiring polar aprotic solvents (e.g., DMF) for efficient reactivity .

Q. How can regioselectivity challenges during fluorination be addressed?

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control fluorine placement, followed by deprotection .

- Transition Metal Catalysis : Pd-catalyzed C–H activation enables selective fluorination at electron-deficient positions .

- Optimized Conditions : Lower reaction temperatures (-78°C) and slow reagent addition minimize side reactions .

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Solvent Effects : Simulate shifts using software (e.g., Gaussian) with explicit solvent models (e.g., DMSO-d₆) to match experimental conditions .

- Dynamic Effects : Conformational flexibility in the dihydroindenyl ring may cause averaging of signals. Variable-temperature NMR can identify slow-exchange processes .

Key Research Findings

- Synthetic Efficiency : Multi-step routes (5–6 steps) achieve ~40–50% overall yield, with reductive amination as the bottleneck .

- Enantiomeric Stability : Racemization is minimal (<2%) under standard storage conditions, confirmed by chiral HPLC .

- Pharmacological Relevance : Fluorinated indenamines exhibit enhanced binding to dopamine receptors due to fluorine's electronegativity and lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.